molecular formula C16H26 B12596329 2,14-Hexadecadiyne CAS No. 651326-34-0

2,14-Hexadecadiyne

Cat. No.: B12596329
CAS No.: 651326-34-0
M. Wt: 218.38 g/mol
InChI Key: PZVZDIVUHYUHTF-UHFFFAOYSA-N
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Description

2,14-Hexadecadiyne is an organic compound with the molecular formula C16H26. It is characterized by the presence of two triple bonds located at the 2nd and 14th positions of a 16-carbon chain. This compound belongs to the class of alkynes, which are hydrocarbons containing at least one carbon-carbon triple bond. The unique structure of this compound makes it an interesting subject for various chemical studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,14-Hexadecadiyne typically involves the coupling of terminal alkynes. One common method is the Glaser coupling reaction, which uses copper(I) salts as catalysts. The reaction conditions often include the presence of oxygen and a base, such as pyridine, to facilitate the coupling process.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale Glaser coupling reactions. The process requires careful control of reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 2,14-Hexadecadiyne undergoes various chemical reactions, including:

    Oxidation: The triple bonds can be oxidized to form diketones or carboxylic acids.

    Reduction: Hydrogenation can convert the triple bonds into double or single bonds, resulting in alkenes or alkanes.

    Substitution: The hydrogen atoms adjacent to the triple bonds can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or ozone (O3) are commonly used.

    Reduction: Catalysts like palladium on carbon (Pd/C) or Lindlar’s catalyst are employed for selective hydrogenation.

    Substitution: Bases like sodium amide (NaNH2) can be used to deprotonate the terminal alkyne, allowing for subsequent substitution reactions.

Major Products:

    Oxidation: Diketones, carboxylic acids.

    Reduction: Alkenes, alkanes.

    Substitution: Various substituted alkynes depending on the nucleophile used.

Scientific Research Applications

2,14-Hexadecadiyne has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the study of alkyne reactivity and the development of new synthetic methodologies.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving alkynes. It serves as a model substrate for investigating the mechanisms of alkyne-utilizing enzymes.

    Medicine: Research into the biological activity of this compound and its derivatives may lead to the development of new pharmaceuticals. Its potential as an anticancer agent is of particular interest.

    Industry: The compound is used in the production of specialty polymers and materials with unique mechanical and chemical properties.

Mechanism of Action

The mechanism by which 2,14-Hexadecadiyne exerts its effects depends on the specific application. In biological systems, it may interact with enzymes that catalyze reactions involving triple bonds. The compound’s reactivity can lead to the formation of reactive intermediates that interact with cellular components, potentially leading to therapeutic effects.

Molecular Targets and Pathways:

    Enzymes: Alkyne-utilizing enzymes such as cytochrome P450s.

    Pathways: Metabolic pathways involving the oxidation or reduction of alkynes.

Comparison with Similar Compounds

    5,11-Hexadecadiyne: Another alkyne with triple bonds at different positions.

    1,11-Hexadecadiyne: Similar structure but with triple bonds at the 1st and 11th positions.

    3,14-Bis(methylene)-1,15-hexadecadiyne: A compound with additional methylene groups.

Uniqueness: 2,14-Hexadecadiyne is unique due to the specific positioning of its triple bonds, which influences its reactivity and the types of reactions it can undergo. This distinct structure makes it valuable for studying the effects of triple bond placement on chemical and biological properties.

Properties

CAS No.

651326-34-0

Molecular Formula

C16H26

Molecular Weight

218.38 g/mol

IUPAC Name

hexadeca-2,14-diyne

InChI

InChI=1S/C16H26/c1-3-5-7-9-11-13-15-16-14-12-10-8-6-4-2/h7-16H2,1-2H3

InChI Key

PZVZDIVUHYUHTF-UHFFFAOYSA-N

Canonical SMILES

CC#CCCCCCCCCCCC#CC

Origin of Product

United States

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